(1-Quinoxalin-2-yl-piperidin-3-yl)-methanol
Overview
Description
(1-Quinoxalin-2-yl-piperidin-3-yl)-methanol: is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring. This particular compound has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Quinoxalin-2-yl-piperidin-3-yl)-methanol typically involves the reaction of quinoxaline derivatives with appropriate reagents under controlled conditions. One common method is the nucleophilic substitution reaction, where a quinoxaline derivative is reacted with a piperidine derivative in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
(1-Quinoxalin-2-yl-piperidin-3-yl)-methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines and alcohols, along with catalysts like palladium on carbon (Pd/C), are typically employed.
Major Products Formed:
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
(1-Quinoxalin-2-yl-piperidin-3-yl)-methanol:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: The compound has shown cytotoxic activity against certain cancer cell lines, making it a candidate for anticancer drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (1-Quinoxalin-2-yl-piperidin-3-yl)-methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound may inhibit certain enzymes or proteins that are crucial for cancer cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(1-Quinoxalin-2-yl-piperidin-3-yl)-methanol: is compared with other similar compounds to highlight its uniqueness:
Quinoxaline derivatives: These compounds share the quinoxaline core but differ in their substituents and functional groups.
Piperidine derivatives: These compounds contain the piperidine ring but lack the quinoxaline moiety.
Other heterocyclic compounds: Compounds with different heterocyclic structures, such as pyrazines and pyridines, can be compared to understand the unique properties of quinoxalines.
Properties
IUPAC Name |
(1-quinoxalin-2-ylpiperidin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-10-11-4-3-7-17(9-11)14-8-15-12-5-1-2-6-13(12)16-14/h1-2,5-6,8,11,18H,3-4,7,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDKBSLQUHRFCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671404 | |
Record name | [1-(Quinoxalin-2-yl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-45-6 | |
Record name | [1-(Quinoxalin-2-yl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.